![molecular formula C27H31Cl2FeN3 B6297952 {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 1035571-08-4](/img/structure/B6297952.png)
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bisiminopyridine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine. The ligand itself can be synthesized through a condensation reaction between 2,6-diacetylpyridine and N-2-propylphenylamine under acidic conditions. The resulting ligand is then reacted with iron(II) chloride in an inert atmosphere to form the desired coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand exchange reactions can occur, where the bisiminopyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions typically require the presence of competing ligands and may be facilitated by heating or the use of solvents that stabilize the new ligand-iron complex.
Major Products
Oxidation: The major product is the iron(III) complex of the bisiminopyridine ligand.
Reduction: The major product is the iron(II) complex.
Substitution: The major products depend on the nature of the incoming ligand but generally result in new iron-ligand complexes.
科学研究应用
Chemistry
In chemistry, {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions. Its ability to undergo redox reactions makes it a valuable component in catalytic cycles.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death. Its redox properties also make it a candidate for use in developing new therapeutic agents.
Industry
In industrial applications, this compound is explored for its use in materials science, particularly in the development of new magnetic materials and molecular magnets.
作用机制
The mechanism by which {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves the coordination of the bisiminopyridine ligand to the iron center, which stabilizes the metal in various oxidation states. This stabilization allows the compound to participate in redox reactions and interact with biological molecules such as DNA. The molecular targets and pathways involved include the formation of reactive oxygen species and the induction of oxidative stress in cells.
相似化合物的比较
Similar Compounds
- {2,6-Bis[1-(phenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(benzimidazol-2-yl)pyridine]}-iron(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the N-2-propylphenyl groups, which can influence the electronic properties and steric hindrance around the iron center. This can result in different reactivity and stability compared to similar compounds, making it a valuable subject of study for developing new catalysts and therapeutic agents.
属性
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2;;;/h7-11,14-19H,5-6,12-13H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWAVIENAAXJA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
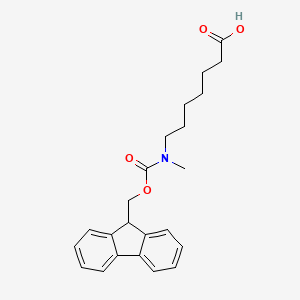
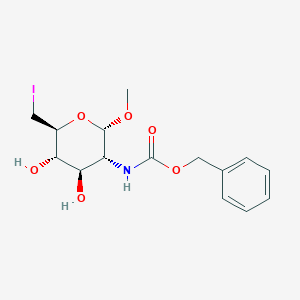
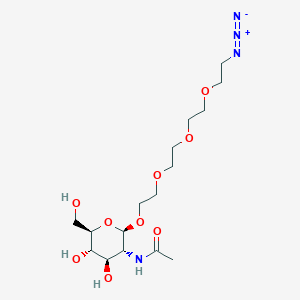
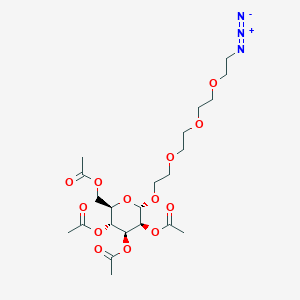
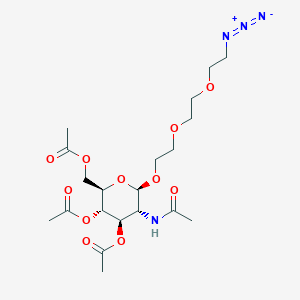
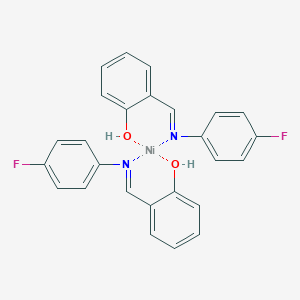
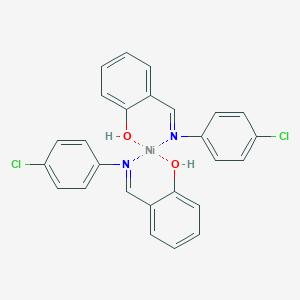
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
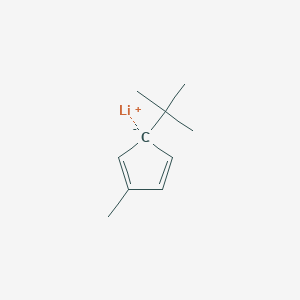
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
